molecular formula C10H7BrFN B15331083 8-Bromo-5-fluoro-3-methylisoquinoline

8-Bromo-5-fluoro-3-methylisoquinoline

Cat. No.: B15331083
M. Wt: 240.07 g/mol
InChI Key: FRLQUVDSHNRRNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-5-fluoro-3-methylisoquinoline is a halogenated isoquinoline derivative with the molecular formula C₁₀H₇BrFN. Its structure features a bromine atom at position 8, a fluorine atom at position 5, and a methyl group at position 3 on the isoquinoline core. Isoquinolines are heterocyclic aromatic compounds with a nitrogen atom at position 2, making them structurally distinct from quinolines (nitrogen at position 1).

Properties

Molecular Formula

C10H7BrFN

Molecular Weight

240.07 g/mol

IUPAC Name

8-bromo-5-fluoro-3-methylisoquinoline

InChI

InChI=1S/C10H7BrFN/c1-6-4-7-8(5-13-6)9(11)2-3-10(7)12/h2-5H,1H3

InChI Key

FRLQUVDSHNRRNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2C=N1)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-fluoro-3-methylisoquinoline typically involves multiple steps, starting from simpler isoquinoline derivatives. One common approach is the halogenation of isoquinoline followed by selective fluorination and methylation. The reaction conditions often require the use of strong halogenating agents, such as bromine and fluorine, and methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the halogenation and methylation steps.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5-fluoro-3-methylisoquinoline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as this compound-1-oxide.

  • Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced halogen content.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of oxides and other oxygen-containing derivatives.

  • Reduction: Production of less halogenated isoquinoline derivatives.

  • Substitution: Formation of azides, amines, and other substituted isoquinolines.

Scientific Research Applications

8-Bromo-5-fluoro-3-methylisoquinoline has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 8-Bromo-5-fluoro-3-methylisoquinoline exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Interaction with bacterial cell membranes and inhibition of essential enzymes.

  • Anticancer Activity: Inhibition of signaling pathways involved in cell growth and division.

Comparison with Similar Compounds

Structural and Electronic Comparisons

5-Bromo-8-chloroisoquinoline (CAS: 956003-79-5)
  • Molecular Formula : C₉H₅BrClN
  • Substituents : Bromine (position 5), chlorine (position 8).
  • Key Differences: The target compound has bromine at position 8 and fluorine at position 5, whereas this analog reverses the halogen positions. Fluorine’s higher electronegativity (3.98 vs. The methyl group at position 3 in the target compound introduces steric hindrance absent in this analog, which may affect binding interactions in biological systems.
5-Bromo-1-chloro-8-fluoroisoquinoline (CAS: 1501083-37-9)
  • Molecular Formula : C₉H₄BrClFN
  • Substituents : Bromine (position 5), chlorine (position 1), fluorine (position 8).
  • Key Differences: The target compound lacks chlorine at position 1 but includes a methyl group at position 3. Positional differences in halogens (Br at 8 vs. Br at 5) may influence regioselectivity in further functionalization reactions.
8-Bromo-5-nitroisoquinoline
  • Substituents : Bromine (position 8), nitro (position 5).
  • Key Differences: The nitro group (-NO₂) is a stronger electron-withdrawing group than fluorine, significantly reducing electron density at position 5. This makes the nitro analog more reactive toward nucleophilic substitution but less stable under reducing conditions . The target compound’s fluorine substituent offers milder electronic effects, favoring applications requiring balanced reactivity.
8-Bromo-3-fluoroquinoline (CAS: 834884-06-9)
  • Molecular Formula : C₉H₅BrFN
  • Substituents : Bromine (position 8), fluorine (position 3).
  • Key Differences: As a quinoline (nitrogen at position 1), this compound has a distinct electronic profile compared to isoquinoline derivatives. The nitrogen position affects dipole moments and hydrogen-bonding capabilities, which are critical in drug design . The methyl group at position 3 in the target compound is absent here, highlighting differences in steric environments.

Physicochemical Properties

Compound Molecular Weight logP (Estimated) Substituent Effects
8-Bromo-5-fluoro-3-methylisoquinoline 256.08 ~2.5 High lipophilicity (methyl), moderate EWG (F)
5-Bromo-8-chloroisoquinoline 242.50 ~2.2 Moderate EWG (Cl), no steric hindrance
8-Bromo-3-fluoroquinoline 226.05 ~1.8 Quinoline core, lower steric bulk

EWG = Electron-Withdrawing Group

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.